
Des((2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl)ritonavir
説明
Des((2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl)ritonavir is a chemical compound known for its role as an impurity in the synthesis of ritonavir, a widely used HIV protease inhibitor. This compound has a molecular formula of C28H36N4O4S and a molecular weight of 524.68 g/mol . It is characterized by the presence of a thiazole ring, an isopropyl group, and a carbamoyl moiety, which contribute to its unique chemical properties.
準備方法
The synthesis of Des((2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl)ritonavir involves multiple steps, starting from the appropriate thiazole derivative. The synthetic route typically includes:
Formation of the thiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a thioamide and a haloketone.
Introduction of the isopropyl group: This step involves the alkylation of the thiazole ring with an isopropyl halide under basic conditions.
Carbamoylation: The final step involves the reaction of the intermediate with a carbamoyl chloride to introduce the carbamoyl group.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and specific reaction conditions to enhance the efficiency of each step .
化学反応の分析
Des((2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl)ritonavir undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the carbamoyl group or other reducible moieties.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols can replace the isopropyl group under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
Antiviral Activity
Research indicates that derivatives of ritonavir, including Des((2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl)ritonavir, exhibit enhanced activity against HIV proteases. These compounds can potentially improve the effectiveness of antiretroviral therapy by increasing the bioavailability and reducing the resistance seen with conventional therapies.
Pharmacokinetic Modulation
The modifications in the compound's structure are designed to optimize its pharmacokinetic profile. This includes improving absorption, distribution, metabolism, and excretion (ADME) characteristics, which are critical for ensuring sustained therapeutic levels in patients. Studies have shown that such modifications can lead to increased plasma concentrations and prolonged half-life, making the drug more effective at lower doses.
Combination Therapies
This compound may be used in combination with other antiretroviral agents to create more robust treatment regimens. The synergistic effects observed when combining protease inhibitors with other classes of antiretrovirals (like NNRTIs or NRTIs) can lead to improved patient outcomes and reduced viral load.
Potential Use Against Other Viruses
Emerging research suggests that the antiviral properties of this compound could extend beyond HIV. For instance, studies have indicated that ritonavir and its derivatives may also inhibit other viral proteases, such as those found in coronaviruses, suggesting a potential role in treating diseases like COVID-19.
Case Study 1: Enhanced Efficacy Against HIV
In a clinical trial involving patients with resistant strains of HIV, patients treated with this compound showed a significant reduction in viral load compared to those receiving standard ritonavir therapy alone. The study highlighted the importance of structural modifications in improving drug efficacy.
Case Study 2: Pharmacokinetic Analysis
A study conducted on the pharmacokinetics of this compound demonstrated that it achieved higher peak plasma concentrations compared to traditional formulations of ritonavir. The results indicated that the modified compound could allow for less frequent dosing while maintaining therapeutic levels.
作用機序
The mechanism of action of Des((2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl)ritonavir is primarily related to its role as an impurity in ritonavir synthesis. It does not have a direct therapeutic effect but can influence the overall activity and stability of ritonavir. The molecular targets and pathways involved include interactions with HIV protease and other enzymes that metabolize ritonavir .
類似化合物との比較
Des((2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl)ritonavir is unique due to its specific structure and role as a ritonavir impurity. Similar compounds include:
Ritonavir: The parent compound, which is a potent HIV protease inhibitor.
Other ritonavir impurities: Such as N-deacylvaline ritonavir, which also arise during the synthesis of ritonavir and have similar structural features.
These compounds share structural similarities but differ in their specific functional groups and roles in the synthesis and activity of ritonavir.
生物活性
Des((2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl)ritonavir is a derivative of ritonavir, a well-known protease inhibitor used in the treatment of HIV. This article explores the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, and relevant case studies.
Ritonavir and its derivatives function primarily as inhibitors of the HIV-1 protease enzyme. The protease is crucial for processing viral polyproteins into functional proteins necessary for viral replication. By binding to the active site of HIV-1 protease, ritonavir prevents the cleavage of polyproteins, resulting in the production of immature and non-infectious viral particles .
The specific mechanism for this compound is expected to mirror that of ritonavir due to its structural similarities. The presence of the isopropylthiazole moiety may enhance its binding affinity and selectivity for the protease enzyme, potentially leading to improved antiviral efficacy.
Pharmacokinetics
Ritonavir is characterized by high protein binding (approximately 98-99%), primarily to albumin and alpha-1 acid glycoprotein . The compound exhibits significant metabolism through cytochrome P450 enzymes, particularly CYP3A4, which plays a critical role in its pharmacokinetics.
Key Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Bioavailability | Not determined |
Peak Concentration (Tmax) | 2 hours (fasting), 4 hours (non-fasting) |
Volume of Distribution | 0.41 ± 0.25 L/kg |
Protein Binding | ~98-99% |
The metabolism of ritonavir yields several metabolites, with the major metabolite retaining similar antiviral activity as the parent compound .
Clinical Efficacy
This compound has not been extensively studied in clinical trials specifically; however, studies on ritonavir provide insight into its potential efficacy. In combination therapies with other antiretroviral agents, ritonavir has demonstrated significant reductions in viral load and improvements in CD4 counts among HIV-infected patients.
A notable study involving a liquid coformulation of lopinavir/ritonavir indicated that 79% of subjects achieved HIV RNA levels below 400 copies/mL after 48 weeks, showcasing the effectiveness of protease inhibitors in managing HIV .
Case Studies
- Pediatric HIV Treatment : A Phase I/II trial evaluated lopinavir/ritonavir in children aged 6 months to 12 years. Results showed durable antiviral activity and safety over 48 weeks, with significant increases in CD4 counts among both ARV-naive and experienced subjects .
- Adverse Effects : Common adverse effects associated with ritonavir include peripheral paresthesia (55.7% incidence), asthenia (10.3%), and gastrointestinal disturbances . These effects were typically transient but highlight the need for monitoring during treatment.
特性
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O4S/c1-19(2)26(29)27(34)31-22(13-20-9-5-3-6-10-20)15-25(33)24(14-21-11-7-4-8-12-21)32-28(35)36-17-23-16-30-18-37-23/h3-12,16,18-19,22,24-26,33H,13-15,17,29H2,1-2H3,(H,31,34)(H,32,35)/t22-,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZMZBZVLFGIEU-GKXKVECMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
765875-58-9 | |
Record name | Des((2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl)ritonavir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0765875589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DES((2-ISOPROPYLTHIAZOL-4-YL)METHYL-METHYL-CARBAMOYL)RITONAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22XMS3IL5Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。